Ethyl 5-(5-methyl-2-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
Ethyl 5-(5-methyl-2-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(5-methyl-2-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-2-nitrobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrazine hydrate to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(5-methyl-2-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, sodium dithionite.
Substitution: Hydrochloric acid, sodium hydroxide.
Cyclization: Various cyclization agents depending on the desired product.
Major Products Formed
Reduction: 5-(5-methyl-2-amino-phenyl)-1,2,4-oxadiazole-3-carboxylate.
Substitution: 5-(5-methyl-2-nitro-phenyl)-1,2,4-oxadiazole-3-carboxylic acid.
Cyclization: Various heterocyclic compounds depending on the specific reaction conditions.
Scientific Research Applications
Ethyl 5-(5-methyl-2-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of Ethyl 5-(5-methyl-2-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-nitrophenol: A precursor in the synthesis of the target compound.
5-Methyl-2-nitrobenzoic acid: Another precursor used in the synthesis.
4-Methyl-3-nitrophenol: A structurally similar compound with different properties.
Uniqueness
Ethyl 5-(5-methyl-2-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate is unique due to its specific combination of functional groups and the presence of the oxadiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H11N3O5 |
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Molecular Weight |
277.23 g/mol |
IUPAC Name |
ethyl 5-(5-methyl-2-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C12H11N3O5/c1-3-19-12(16)10-13-11(20-14-10)8-6-7(2)4-5-9(8)15(17)18/h4-6H,3H2,1-2H3 |
InChI Key |
IURJMPRIXFUTPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=C(C=CC(=C2)C)[N+](=O)[O-] |
Origin of Product |
United States |
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